![molecular formula C14H18N4S B2832372 4-{[4-(1,3-Thiazol-2-YL)piperazin-1-YL]methyl}aniline CAS No. 1016679-74-5](/img/structure/B2832372.png)
4-{[4-(1,3-Thiazol-2-YL)piperazin-1-YL]methyl}aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-{[4-(1,3-Thiazol-2-YL)piperazin-1-YL]methyl}aniline” is a compound that has been mentioned in the context of synthesizing novel 3- (Piperazin-1-yl)-1,2-benzothiazole derivatives . These compounds have been evaluated for their antibacterial activity .
Synthesis Analysis
The synthesis of similar compounds involves a multi-step procedure . The structures of the synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .Molecular Structure Analysis
The molecular structure of “4-{[4-(1,3-Thiazol-2-YL)piperazin-1-YL]methyl}aniline” can be represented by the Inchi Code: 1S/C14H18N4S/c15-13-3-1-12(2-4-13)11-17-6-8-18(9-7-17)14-16-5-10-19-14/h1-5,10H,6-9,11,15H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-{[4-(1,3-Thiazol-2-YL)piperazin-1-YL]methyl}aniline” include a molecular weight of 274.39 .Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
Synthesis and Biological Activities of Piperazine Derivatives
Piperazine analogs, including those derived from thiazole, have shown significant antimicrobial and antifungal properties. A study by Suryavanshi and Rathore (2017) highlighted the synthesis of piperazine derivatives that demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, and antifungal activity against Candida albicans and Aspergillus species. The study underscores the potential of these compounds in developing new antimicrobial and antifungal agents (Suryavanshi & Rathore, 2017).
Antiproliferative Effects
Novel s-Triazine and Thiazolidinone Derivatives
Kumar et al. (2014) synthesized a series of 2, 3 disubstituted 4-thiazolidinone analogues that displayed antiproliferative effects on human leukemic cells. The study revealed that specific compounds within this series, especially those incorporating piperazine and pyridine moieties, showed potent activity against leukemia cell lines, highlighting their potential as anticancer agents (Kumar et al., 2014).
Anti-Inflammatory Activity
Synthesis and Anti-inflammatory Activity of Thiazole and Imidazole Derivatives
Ahmed, Molvi, and Khan (2017) explored the anti-inflammatory potential of novel bis-thiazole and imidazole derivatives, incorporating piperazine moieties. Their study demonstrated that these compounds exhibit significant in-vitro anti-inflammatory activity, providing a basis for the development of new anti-inflammatory medications (Ahmed, Molvi, & Khan, 2017).
Safety and Hazards
Orientations Futures
The future directions for “4-{[4-(1,3-Thiazol-2-YL)piperazin-1-YL]methyl}aniline” and similar compounds could involve further exploration of their biological activities. For instance, the antibacterial activity of similar compounds has been evaluated , and this could be a potential area of future research.
Mécanisme D'action
Target of Action
The primary target of 4-{[4-(1,3-Thiazol-2-YL)piperazin-1-YL]methyl}aniline is DprE1 , a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of mycobacterial cell walls . This makes it a potential candidate for anti-tubercular activity .
Mode of Action
It is known that benzothiazole derivatives can interact with their targets and cause changes that inhibit the function of the target . In the case of DprE1, this could potentially disrupt the synthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall .
Biochemical Pathways
The compound likely affects the arabinogalactan biosynthesis pathway by inhibiting the function of DprE1 . This disruption could lead to downstream effects such as compromised cell wall integrity and potentially cell death, particularly in mycobacteria .
Pharmacokinetics
It’s worth noting that the compound’s structure complies with lipinski’s rule of five (ro5), suggesting it may have favorable drug-like properties .
Result of Action
The result of the compound’s action is likely the inhibition of mycobacterial growth due to the disruption of arabinogalactan biosynthesis . This could potentially lead to cell death, providing a basis for its anti-tubercular activity .
Propriétés
IUPAC Name |
4-[[4-(1,3-thiazol-2-yl)piperazin-1-yl]methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4S/c15-13-3-1-12(2-4-13)11-17-6-8-18(9-7-17)14-16-5-10-19-14/h1-5,10H,6-9,11,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWPARBSRUYMFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)N)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(1,3-Thiazol-2-YL)piperazin-1-YL]methyl}aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide](/img/structure/B2832289.png)
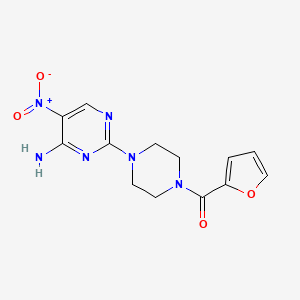
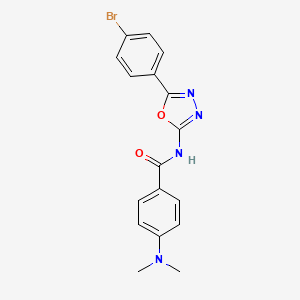
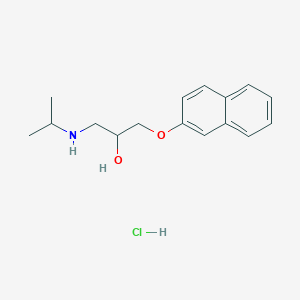
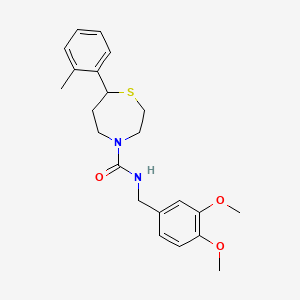
![N3,N8-bis(2-hydroxyethyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide](/img/structure/B2832296.png)
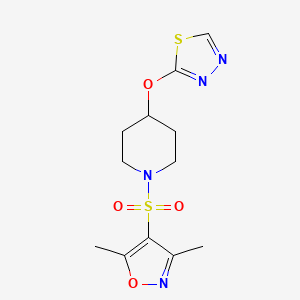

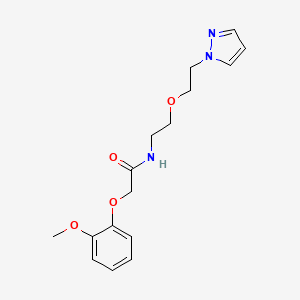
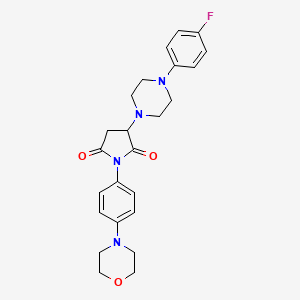
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2832305.png)
![3-[4-(4-Methoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine](/img/structure/B2832308.png)
![4-((2-chlorobenzyl)thio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2832309.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2832310.png)